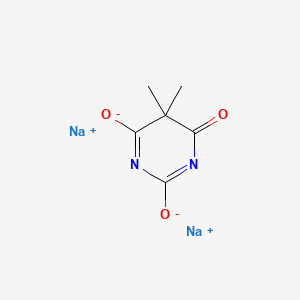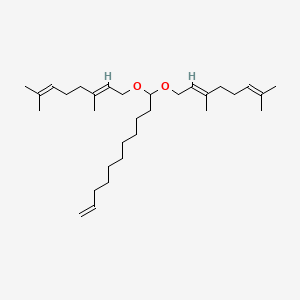
sodium;2-carboxy-6-oxo-1H-pyrazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate is a chemical compound with the molecular formula C6H3N2NaO5. . This compound belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate typically involves the reaction of pyrazine derivatives with sodium hydroxide. One common method is the reaction of 2,3-pyrazinedicarboxylic acid with sodium hydroxide under controlled conditions to yield the sodium salt .
Industrial Production Methods
Industrial production methods for sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pH, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce hydroxylated compounds.
Scientific Research Applications
Sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate include other pyrazine derivatives such as:
- 2,3-Pyrazinedicarboxylic acid
- 6-oxo-1,6-dihydro-pyrazine-2,3-dicarboxylic acid monosodium salt
Uniqueness
Sodium 2-carboxy-6-oxo-1H-pyrazine-3-carboxylate is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H3N2NaO5 |
|---|---|
Molecular Weight |
206.09 g/mol |
IUPAC Name |
sodium;2-carboxy-6-oxo-1H-pyrazine-3-carboxylate |
InChI |
InChI=1S/C6H4N2O5.Na/c9-2-1-7-3(5(10)11)4(8-2)6(12)13;/h1H,(H,8,9)(H,10,11)(H,12,13);/q;+1/p-1 |
InChI Key |
JHVVLJBKNGNUIH-UHFFFAOYSA-M |
Canonical SMILES |
C1=NC(=C(NC1=O)C(=O)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)


![N-[N'-(2-methylbutan-2-yl)-N-pyridin-3-ylcarbamimidoyl]formamide](/img/structure/B13797567.png)



